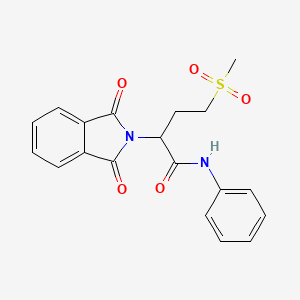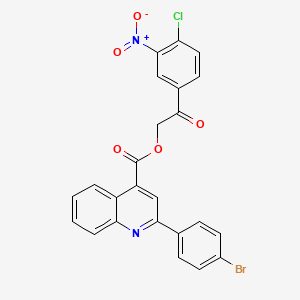![molecular formula C26H29ClN2O2 B10878945 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxy, and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is typically achieved by reacting 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Chlorobenzyl Intermediate: In parallel, 2-chlorobenzyl chloride is prepared by reacting 2-chlorobenzyl alcohol with thionyl chloride.
Coupling Reaction: The final step involves the coupling of the benzyloxy intermediate with the chlorobenzyl intermediate in the presence of piperazine. This reaction is typically carried out in a solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be compared with other similar compounds, such as:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-bromobenzyl)piperazine: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-iodobenzyl)piperazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group may influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C26H29ClN2O2 |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29ClN2O2/c1-30-25-12-11-22(17-26(25)31-20-21-7-3-2-4-8-21)18-28-13-15-29(16-14-28)19-23-9-5-6-10-24(23)27/h2-12,17H,13-16,18-20H2,1H3 |
Clé InChI |
NTMIDSFQGWHLQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)
![(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10878922.png)
![(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B10878925.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate](/img/structure/B10878935.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
